molecular formula C16H17NO3 B14238614 N-(Naphthalene-2-carbonyl)-L-valine CAS No. 215096-73-4

N-(Naphthalene-2-carbonyl)-L-valine

Cat. No.: B14238614
CAS No.: 215096-73-4
M. Wt: 271.31 g/mol
InChI Key: GSTMVAZCGQIDSN-AWEZNQCLSA-N
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Description

N-(Naphthalene-2-carbonyl)-L-valine is a modified amino acid derivative where the α-amino group of L-valine is acylated with a naphthalene-2-carbonyl moiety.

Properties

CAS No.

215096-73-4

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(2S)-3-methyl-2-(naphthalene-2-carbonylamino)butanoic acid

InChI

InChI=1S/C16H17NO3/c1-10(2)14(16(19)20)17-15(18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1

InChI Key

GSTMVAZCGQIDSN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-L-valine typically involves the reaction of naphthalene-2-carbonyl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalene-2-carbonyl)-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Naphthalene-2-carbonyl)-L-valine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Naphthalene-2-carbonyl)-L-valine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with aromatic amino acids in proteins, while the valine moiety can interact with hydrophobic regions. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of N-(Naphthalene-2-carbonyl)-L-valine include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
N-(Phenyl)-L-valine Phenyl 194.12 Moderate hydrophobicity; NMR δ(13C): 176.2 (C=O)
N-(1H-Indol-2-ylcarbonyl)-L-valine Indole-2-carbonyl 260.29 High hydrophobicity; limited solubility in polar solvents
N-Acetyl-L-valine Acetyl 159.18 High water solubility; common in biochemical studies
N-(3-Indolylacetyl)-L-valine Indole-3-acetyl 260.29 Auxin-like activity; used in plant physiology
N-L-alanyl-L-valine Alanyl peptide 188.22 Dipeptide; enhanced bioavailability
This compound Naphthalene-2-carbonyl ~283.33 (estimated) High hydrophobicity; potential π-π interactions

Key Observations :

  • Hydrophobicity : The naphthalene substituent confers greater hydrophobicity than phenyl or acetyl groups, likely reducing aqueous solubility but enhancing membrane permeability .
  • Aromatic Interactions : The extended π-system of naphthalene may facilitate stacking interactions with aromatic residues in proteins or nucleic acids, a property absent in aliphatic analogs like N-Acetyl-L-valine .
  • Stereochemical Effects : Like other L-valine derivatives, the chiral center at the α-carbon is critical for biological activity, as seen in peptide analogs such as N-L-alanyl-L-valine .

Comparison with Other Derivatives :

  • N-(3-Indolylacetyl)-L-valine is synthesized via coupling indole-3-acetic acid to L-valine, requiring carbodiimide-based coupling agents .
  • N-Acetyl-L-valine employs simpler acetylation methods using acetic anhydride .

Stability and Reactivity

  • Chemical Stability : Naphthalene derivatives are generally stable under ambient conditions but may undergo photodegradation due to extended conjugation, a concern less prominent in acetylated analogs .
  • Reactivity : The electron-rich naphthalene ring could participate in electrophilic substitution reactions, unlike inert aliphatic chains in N-Acetyl-L-valine .

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